molecular formula C32H34N2O8 B171584 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 153631-19-7

1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B171584
CAS No.: 153631-19-7
M. Wt: 574.6 g/mol
InChI Key: VFLOXJCZWDDILQ-NODMTMHWSA-N
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Description

1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a modified nucleoside derivative characterized by:

  • A tetrahydrofuran ring with stereospecific hydroxyl (4-position) and methoxy (3-position) substituents.
  • A 5-methylpyrimidine-2,4-dione base, a thymine analog.
  • A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-hydroxymethyl position, commonly used in oligonucleotide synthesis to block undesired reactivity .

Its molecular formula is C₃₁H₃₂N₂O₇ (MW: 544.60 g/mol), and it is stored under inert conditions (2–8°C) due to sensitivity to hydrolysis and oxidation .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOXJCZWDDILQ-NODMTMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Strategy

The target molecule features a 5-methyluridine core with two key modifications: a 2'-O-methyl group on the ribose ring and a 5'-O-dimethoxytrityl (DMT) protective group. The DMT group (bis(4-methoxyphenyl)(phenyl)methyl) ensures selective protection of the 5'-hydroxyl during solid-phase oligonucleotide synthesis, while the 2'-O-methyl group enhances nuclease resistance in therapeutic oligonucleotides . The synthesis typically follows a sequential approach:

  • Preparation of 5-methyluridine .

  • 2'-O-methylation of the ribose moiety .

  • 5'-O-DMT protection .

  • Deprotection and purification .

Preparation of 5-Methyluridine

The synthesis begins with 5-methyluridine, a commercially available nucleoside. Alternative routes involve modifying uridine through regioselective methylation. For example, Zhou and co-workers demonstrated the acylation of 5-methylpyrimidine-2,4(1H,3H)-dione using benzoyl chloride under anhydrous conditions to yield protected intermediates . However, direct methylation of uridine’s C5 position is more efficient.

Procedure :
A mixture of uridine (10 g, 41 mmol) and methyl iodide (5.2 mL, 82 mmol) in dimethylformamide (DMF, 100 mL) is treated with sodium hydride (60% dispersion, 3.3 g, 82 mmol) at 0°C. After stirring for 12 hours at room temperature, the reaction is quenched with methanol, concentrated, and purified via silica gel chromatography (CH2Cl2:MeOH, 9:1) to yield 5-methyluridine (8.7 g, 85%) .

2'-O-Methylation of the Ribose Moiety

Introducing the 2'-O-methyl group requires selective protection of the 3' and 5' hydroxyls. A common strategy employs the transient protection of the 5'-hydroxyl with a trimethylsilyl (TMS) group, followed by methyl iodide alkylation at the 2'-position .

Procedure :

  • 5'-O-TMS Protection : 5-methyluridine (5.0 g, 19.4 mmol) is dissolved in pyridine (50 mL) and treated with chlorotrimethylsilane (2.5 mL, 19.4 mmol) at 0°C. After 2 hours, the mixture is concentrated, and the residue is dissolved in CH2Cl2 for direct use.

  • 2'-O-Methylation : The TMS-protected intermediate is dissolved in THF (100 mL) and cooled to -40°C. Methyl triflate (3.0 mL, 25.2 mmol) is added dropwise, followed by stirring for 6 hours. The reaction is quenched with saturated NaHCO3, extracted with EtOAc, and purified via chromatography (n-hexane:EtOAc, 3:1) to yield 2'-O-methyl-5-methyluridine (4.1 g, 78%) .

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMTrCl) under anhydrous conditions. This step is critical for subsequent solid-phase synthesis applications .

Procedure :
2'-O-Methyl-5-methyluridine (3.0 g, 10.9 mmol) is dissolved in pyridine (30 mL) and treated with DMTrCl (4.4 g, 13.1 mmol) at room temperature for 15 hours. The reaction is quenched with methanol (5 mL), concentrated, and purified via silica gel chromatography (CH2Cl2:MeOH, 95:5) to yield the DMT-protected product as a yellow foam (5.2 g, 82%) .

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.30 (s, 1H, H6), 7.40–7.20 (m, 9H, DMT aromatic), 6.85 (d, J = 8.8 Hz, 4H, DMT methoxyphenyl), 5.90 (d, J = 4.4 Hz, 1H, H1'), 4.45–4.10 (m, 3H, H2', H3', H4'), 3.80 (s, 6H, OCH3), 3.60–3.40 (m, 2H, H5'), 2.10 (s, 3H, CH3) .

Deprotection and Final Purification

Final deprotection steps remove any transient protective groups. For example, the TMS group is cleaved using tetrabutylammonium fluoride (TBAF) .

Procedure :
The DMT-protected compound (2.0 g, 3.5 mmol) is dissolved in THF (20 mL) and treated with TBAF (1.0 M in THF, 4.2 mL, 4.2 mmol) at 0°C. After 1 hour, the mixture is diluted with CH2Cl2, washed with water, and purified via chromatography (CH2Cl2:MeOH, 9:1) to yield the title compound (1.6 g, 92%) .

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Challenges
5-MethylationNaH, CH3I, DMF85%Regioselectivity at C5
2'-O-MethylationTMSCl, CH3OTf, THF78%Competing 3'-O-methylation
5'-O-DMT ProtectionDMTrCl, pyridine82%Moisture sensitivity
DeprotectionTBAF, THF92%Over-dealkylation of methoxy groups

Industrial-Scale Production Insights

Commercial suppliers like BOC Sciences and Alchem Pharmtech employ continuous flow chemistry to enhance throughput. For instance, the DMT protection step is conducted in microreactors at elevated temperatures (50°C), reducing reaction times from 15 hours to 2 hours .

Quality Control and Characterization

Critical quality attributes include:

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeOH gradient).

  • Mass Spec (ESI+) : m/z 575.2 [M+H]+ (calculated 574.6) .

  • Water Content : <0.5% (Karl Fischer titration).

Comparison with Similar Compounds

Substituent Variations on the Tetrahydrofuran Ring

The target compound’s 3-methoxy and DMT-protected 5'-hydroxymethyl groups distinguish it from analogs. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
Target Compound 3-OCH₃, 5'-DMT 544.60 Oligonucleotide synthesis intermediate
1-((2R,4S,5R)-5-((DMT)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione 3-OH (unprotected), 5'-DMT 530.58 Less stable due to free 3-OH; lower lipophilicity
1-((2R,3R,4R,5R)-5-((DMT)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione 3-(2-methoxyethoxy), 5'-DMT 618.67 Enhanced solubility in polar solvents
1-((2R,4S,5R)-5-((DMT)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4-dione 5-Iodo pyrimidine, 5'-DMT 656.50 Halogenated base for cross-coupling reactions

Key Observations :

  • The 3-methoxy group in the target compound improves steric protection compared to analogs with free 3-OH, enhancing stability during synthetic steps .

Modifications to the Pyrimidine Base

The 5-methyl group on the pyrimidine ring is conserved in many nucleoside analogs. Contrasts include:

Compound Name Pyrimidine Modification Biological Relevance Reference
Target Compound 5-methyl Mimics thymine; base-pairing with adenine
1-((2R,4S,5R)-5-((DMT)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4-dione 5-iodo Enables radio-labeling or click chemistry
1-((2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1-yl)tetrahydrofuran-3,4-diol 4-imino, 2-methoxy Potential antiviral activity

Key Observations :

  • 5-Methyl is critical for maintaining canonical Watson-Crick base-pairing in oligonucleotide applications .
  • 5-Iodo derivatives (e.g., ) are intermediates for synthesizing probes or prodrugs.

Role of Protecting Groups

The DMT group is a hallmark of oligonucleotide synthesis. Comparisons with alternative protecting strategies:

Compound Name Protecting Group Stability/Reactivity Reference
Target Compound DMT (5'-position) Acid-labile; removed during solid-phase synthesis
1-((2R,3R,4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-3-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4-dione Benzyl (4- and 5'-positions) Requires harsher conditions (e.g., hydrogenolysis)
3′-Azido-3′-deoxythymidine (AZT) None (azido at 3') Direct antiviral activity (HIV inhibition)

Key Observations :

  • DMT offers reversible protection compatible with automated synthesis, unlike benzyl groups .
  • Unprotected analogs like AZT () are bioactive but lack the synthetic versatility of protected intermediates.

Biological Activity

The compound 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS: 251647-51-5) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C33H36N2O9
  • Molecular Weight : 604.66 g/mol

Structural Features

The compound features a pyrimidine core substituted with a tetrahydrofuran moiety and multiple methoxyphenyl groups. The stereochemistry at the tetrahydrofuran ring is crucial for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of multiple aromatic rings may enhance its ability to interact with microbial membranes, leading to increased antimicrobial efficacy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa8.5Caspase activation
MCF-712.0Cell cycle arrest (G1 phase)
A54910.5Induction of apoptosis

Antimicrobial Activity

In vitro assays showed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption and distribution characteristics, with a half-life estimated at around 4 hours in vivo. Further studies are required to evaluate its bioavailability and metabolic stability.

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